molecular formula C10H13BrClN B591981 (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1810074-82-8

(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B591981
CAS No.: 1810074-82-8
M. Wt: 262.575
InChI Key: OGJCTIOLCPDGAX-PPHPATTJSA-N
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Description

(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 1810070-15-5) is a chiral tetrahydronaphthalene derivative featuring a bromine substituent at the 5-position and an amine group at the 1-position, with stereochemical specificity in the (S)-configuration. This compound is a key intermediate in pharmaceutical synthesis, particularly for antidepressants and central nervous system (CNS)-targeting molecules. Its structural framework allows for diverse functionalization, making it a template for exploring structure-activity relationships (SAR) .

Properties

IUPAC Name

(1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJCTIOLCPDGAX-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Synthesis: 5-Bromo-1-Tetralone

The brominated ketone precursor, 5-bromo-1-tetralone, is synthesized via Friedel-Crafts acylation of bromobenzene derivatives followed by cyclization. Key parameters include:

  • Catalyst : Aluminum chloride (AlCl₃) or Brønsted acids in dichloromethane at 0–25°C.

  • Yield : 70–85% after recrystallization from ethanol.

Stereoselective Reductive Amination

The critical step involves converting 5-bromo-1-tetralone to the target amine using chiral auxiliaries or asymmetric catalysis:

  • Chiral Resolution : Racemic mixtures of 5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine are resolved using enantiopure mandelic acid derivatives, achieving enantiomeric excess (ee) >98%.

  • Catalytic Asymmetric Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in the presence of chiral ligands such as (R)-BINAP, yielding (S)-configured amines with 90–95% ee.

Representative Reaction Conditions :

ParameterValue
Substrate5-Bromo-1-tetralone
Amine SourceAmmonium acetate
Reducing AgentNaBH₄ (1.5–2.0 eq)
SolventMethanol or ethanol
Temperature0–25°C
Reaction Time4–6 hours
Yield75–85%

Catalytic Hydrogenation for Debenzylation and Final Salt Formation

Following reductive amination, catalytic hydrogenation is employed to remove protective groups (e.g., benzyl groups) and stabilize the amine as its hydrochloride salt.

Hydrogenation Conditions

  • Catalyst : Palladium on carbon (Pd/C, 5–10 wt%) or palladium hydroxide under 10–20 bar H₂ pressure.

  • Solvent : Isopropanol or ethanol, facilitating subsequent salt formation.

  • Reaction Time : 4–6 hours at 25–40°C.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (HCl) in a polar aprotic solvent:

  • Acid Concentration : 1.0–1.2 eq HCl in isopropanol.

  • Crystallization : Anti-solvent addition (e.g., diethyl ether) yields crystalline hydrochloride salt with >98% purity.

Optimized Hydrogenation Parameters :

ParameterValue
Catalyst Loading5% Pd/C (w/w)
H₂ Pressure10–15 bar
Temperature25–30°C
Salt-Forming AgentHCl (gas or conc. solution)
Final Yield80–87%

Comparative Analysis of Synthetic Routes

Route Efficiency and Scalability

  • Reductive Amination Resolution : While effective for small-scale synthesis (~50 g), chiral resolution suffers from low yields (17–34%) and high solvent consumption.

  • Asymmetric Catalysis : Chiral phosphoric acid catalysts (e.g., (R)-TRIP) enable direct enantioselective synthesis but incur high catalyst costs (~$500/g).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance reaction control for brominated intermediates:

  • Residence Time : 10–15 minutes at 100°C.

  • Throughput : 1–5 kg/day with >90% conversion.

Quality Control Metrics

  • Purity : HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) confirms ≥98.5% chemical and enantiomeric purity.

  • Impurity Profiling : Residual solvents (e.g., dichloromethane) are controlled to <50 ppm .

Scientific Research Applications

(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variation

The position of halogens and other substituents significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituents CAS Number Molecular Weight Key Differences vs. Target Compound
(S)-5-Bromo-THN-1-amine HCl (Target) Br (C5), NH₂·HCl (C1) 1810070-15-5 266.57 (calc) Reference compound
5-Bromo-THN-1-amine HCl (Racemate) Br (C5), NH₂·HCl (C1) 1307873-37-5 266.57 Lacks enantiomeric purity
(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl Br (C4), indene scaffold Not specified ~242.5 Smaller fused ring system
7-Bromo-5-methyl-THN-1-amine HCl Br (C7), CH₃ (C5) 1810069-90-9 280.61 Bromine at C7; methyl adds hydrophobicity
6-Chloro-THN-1-amine HCl Cl (C6) Not specified 222.11 Chlorine’s electronegativity alters reactivity

Key Findings :

  • Halogen Type : Chlorine at C6 (6-Chloro-THN-1-amine HCl) increases polarity compared to bromine, affecting solubility and metabolic stability .

Stereochemical and Functional Group Modifications

Enantiomeric Comparisons
  • The racemic 5-Bromo-THN-1-amine HCl (CAS: 1307873-37-5) exhibits a similarity score of 0.98 to the (S)-enantiomer but lacks stereochemical specificity, which is critical for CNS drug efficacy (e.g., sertraline’s (1S,4S) configuration ).
Methoxy and Fluoro Derivatives
Compound Name Substituents CAS Number Molecular Weight Biological Relevance
(S)-5-Methoxy-THN-1-amine HCl OCH₃ (C5) 2829279-66-3 213.70 Enhanced solubility via methoxy
(S)-5-Fluoro-THN-1-amine HCl F (C5) 2089388-88-3 208.68 Increased metabolic stability
(S)-6-Bromo-5-Fluoro-THN-1-amine Br (C6), F (C5) 1259674-78-6 244.11 Dual halogen effects on electronic density

Key Findings :

  • Methoxy Group : (S)-5-Methoxy-THN-1-amine HCl shows improved aqueous solubility due to the polar OCH₃ group, advantageous for oral bioavailability .
  • Fluorine Substitution : (S)-5-Fluoro-THN-1-amine HCl’s electronegative fluorine may enhance binding to serotonin transporters, akin to sertraline’s dichlorophenyl group .

Therapeutic Analogs: Sertraline Hydrochloride

Sertraline HCl (CAS: 79559-97-0), a selective serotonin reuptake inhibitor (SSRI), shares the tetrahydronaphthalen-1-amine core but features 3,4-dichlorophenyl and N-methyl groups. Key differences:

  • Stability : Sertraline’s dichlorophenyl group increases lipophilicity (logP ~5.2) compared to the brominated target compound (logP ~2.8) .
  • Stereochemistry : Sertraline’s (1S,4S) configuration is critical for SSRI activity, underscoring the importance of stereochemical precision in the target compound .

Biological Activity

(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1810074-82-8
  • Molecular Formula : C₁₀H₁₃BrClN
  • Molecular Weight : 262.58 g/mol
  • Purity : ≥95% .

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic properties against various cancer cell lines. The structure activity relationship (SAR) suggests that the presence of the bromine atom and the naphthalene ring contributes to its potency .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2. This inhibition can affect drug metabolism and may lead to significant pharmacokinetic interactions .
  • Antitumor Activity : Research has demonstrated that compounds with similar structures exhibit antitumor activity by inducing apoptosis in cancer cells. The mechanism is often linked to the modulation of signaling pathways involved in cell survival and proliferation .

Table 1: Biological Activity Summary

Activity TypeObservationsReference
CytotoxicityIC50 values ranging from 1.61 to 23.30 µg/mL against various cancer cell lines
Enzyme InhibitionInhibits CYP2D6 and CYP1A2; potential for drug interactions
Antitumor EffectsInduces apoptosis in specific cancer types

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µg/mL. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: Pharmacokinetics and Drug Interaction

In a pharmacokinetic study involving animal models, this compound was shown to significantly inhibit CYP2D6-mediated metabolism of co-administered drugs. This interaction suggests caution when used in combination therapies where CYP2D6 substrates are involved .

Q & A

Q. What are the established synthetic routes for (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride?

Methodological Answer: The synthesis typically involves bromination of a tetrahydronaphthalene precursor followed by stereoselective amination. For example:

Bromination : Introduce bromine at the 5-position of 1,2,3,4-tetrahydronaphthalen-1-amine using electrophilic aromatic substitution (e.g., Br₂/FeBr₃) or directed ortho-bromination .

Chiral Resolution : Resolve racemic mixtures via diastereomeric salt formation with chiral acids like (D)-mandelic acid, followed by crystallization and recovery of the (S)-enantiomer .

Hydrochloride Formation : Treat the free base with HCl in a solvent like ethanol to yield the hydrochloride salt .

Key Characterization : Confirm enantiomeric purity using chiral HPLC (e.g., Chiralpak® AD-H column, hexane:isopropanol 90:10) and compare retention times with reference standards .

Q. How is the enantiomeric purity of this compound verified?

Methodological Answer: Enantiomeric purity is assessed using:

  • Chiral HPLC : As per pharmacopeial guidelines (e.g., EP/ICH), using columns like Chiralcel® OD-H and mobile phases optimized for brominated tetrahydronaphthalene derivatives .
  • Polarimetry : Measure specific optical rotation ([α]D²⁵) and compare with literature values (e.g., [α]D²⁵ = +15° to +25° for the (S)-enantiomer) .
  • NMR with Chiral Shift Reagents : Employ europium-based reagents (e.g., Eu(hfc)₃) to split signals for enantiomers in ¹H-NMR .

Q. What analytical techniques are critical for structural elucidation?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₂BrN·HCl, [M+H]+ = 264.9974) .
  • ¹³C-NMR : Identify characteristic signals (e.g., C-5 brominated aromatic carbon at ~115 ppm, NH₂Cl resonance at ~40 ppm) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal analysis, particularly for resolving disputes in stereochemical assignments .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–5°C) during amination reduce racemization risks by minimizing base-catalyzed epimerization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in stereoselective reductions, while protic solvents (e.g., MeOH) may promote undesired proton exchange .
  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of ketone intermediates, achieving >90% ee .

Q. What strategies mitigate racemization during scale-up of the (S)-enantiomer?

Methodological Answer:

  • In situ Protection : Protect the amine group with Boc or Fmoc during bromination to prevent acid/base-induced racemization .
  • Continuous Flow Chemistry : Minimize residence time in harsh reaction conditions (e.g., high heat) to preserve stereointegrity .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to detect early racemization .

Q. How are process-related impurities identified and quantified?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to generate impurities (e.g., dehydrobrominated by-products) .
  • LC-MS/MS : Identify impurities at ppm levels using orthogonal methods (e.g., C18 columns, 0.1% formic acid in acetonitrile/water) .
  • Reference Standards : Compare retention times and mass spectra with certified impurities (e.g., EP Impurity B: (R)-enantiomer hydrochloride, CAS 1810074-82-8) .

Q. Can computational methods predict the reactivity of bromine substituents in catalytic processes?

Methodological Answer:

  • DFT Calculations : Model transition states for bromine participation in SNAr or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with Pd catalysts) .
  • Molecular Dynamics (MD) : Simulate solvent effects on bromine’s leaving group ability in substitution reactions .
  • Docking Studies : Predict binding affinities of brominated derivatives to biological targets (e.g., serotonin transporters) for structure-activity relationship (SAR) analysis .

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